trans-Chlordane
Overview
Description
(1R,2S,3R,4R,6S,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[52102,6]dec-8-ene is a highly chlorinated organic compound It is characterized by its tricyclic structure, which includes multiple chlorine atoms
Mechanism of Action
Trans-Chlordane, also known as (1R,2S,3R,4R,6S,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene, is a versatile, broad-spectrum contact insecticide . This article will explore the mechanism of action of this compound, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.
Target of Action
This compound primarily targets insects, particularly termites . It is believed to bind irreversibly to DNA, leading to cell death or altered cellular function .
Mode of Action
This compound interacts with its targets by binding to their DNA, which can lead to cell death or altered cellular function . This interaction disrupts the normal functioning of the target organisms, leading to their eventual death .
Biochemical Pathways
This compound affects the biochemical pathways related to DNA synthesis and function . By binding to DNA, it disrupts the normal functioning of cells, leading to cell death or altered cellular function .
Pharmacokinetics
This compound has a low aqueous solubility and is quite volatile . It is very persistent in both soil and water systems . It is moderately toxic to mammals and has a high potential for bio-concentration . In vitro studies showed that the livers of rat and humans had almost identical ability to degrade chlordane .
Result of Action
The molecular and cellular effects of this compound’s action include cell death or altered cellular function due to its binding to DNA . It has been declared as a possible human carcinogen affecting the body’s immune system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is expected to volatilize from surface water and surface soil . In air, this compound is expected to degrade by photolysis and oxidation .
Biochemical Analysis
Biochemical Properties
trans-Chlordane is believed to bind irreversibly to DNA, leading to cell death or altered cellular function . It also affects transcription by antagonizing estrogen-related receptors
Cellular Effects
The effects of this compound on various types of cells and cellular processes are complex and multifaceted. It has been reported to cause effects such as nausea, irritability, headaches, stomach pain, and vomiting when it is breathed or swallowed or when it touches the skin
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with DNA and estrogen-related receptors . It is believed to bind irreversibly to DNA, which can lead to cell death or altered cellular function . It also antagonizes estrogen-related receptors, affecting transcription .
Temporal Effects in Laboratory Settings
It is known that this compound is a persistent compound, with a half-life of approximately 1 year in soil . This suggests that it may have long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, in a study on rats, it was found that this compound caused increased liver weight and histopathological changes consistent with microsomal enzyme induction
Metabolic Pathways
It is known that this compound is metabolized in mammals, with parallel pathways of hydroxylation, desaturation, and epoxide formation arising at each of these species and at chlordane itself .
Transport and Distribution
It is known that this compound is a lipophilic compound, suggesting that it may be transported and distributed within cells and tissues via lipid-mediated mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3R,4R,6S,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene typically involves multiple steps, including chlorination reactions. The process often starts with a suitable tricyclic precursor, which undergoes chlorination under controlled conditions to introduce the chlorine atoms at specific positions on the molecule. Common reagents used in these reactions include chlorine gas and various chlorinating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of unwanted by-products. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully optimized to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,3R,4R,6S,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can remove chlorine atoms, leading to the formation of less chlorinated derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, including temperature, solvent, and reaction time, are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield chlorinated ketones or alcohols, while reduction can produce less chlorinated hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, (1R,2S,3R,4R,6S,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene is used as a reagent in various synthetic transformations. Its unique structure and reactivity make it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound has potential applications as a bioactive agent. Its chlorinated structure may interact with biological molecules in unique ways, leading to potential therapeutic effects. Research is ongoing to explore its efficacy and safety in various biological systems.
Industry
In industry, (1R,2S,3R,4R,6S,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various industrial processes, including the manufacture of polymers and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: This compound is also highly chlorinated and shares some structural similarities with (1R,2S,3R,4R,6S,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene.
NH4S and NH4S2: These compounds have similar configurations but distinct arrangements of sulfur atoms.
Uniqueness
What sets (1R,2S,3R,4R,6S,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene apart is its unique tricyclic structure and the specific arrangement of chlorine atoms. This configuration imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Biological Activity
trans-Chlordane is a synthetic organochlorine compound primarily used as an insecticide. It belongs to a class of chemicals known for their persistence in the environment and potential health risks. Understanding the biological activity of this compound is crucial for assessing its toxicological profile, environmental impact, and regulatory status.
Chemical Structure and Properties
This compound is one of the isomers of chlordane, which is a complex mixture comprising various chlorinated compounds. The chemical structure of this compound allows it to exhibit unique biological activities, particularly in terms of metabolism and toxicity.
Metabolism and Toxicokinetics
The metabolism of this compound involves several enzymatic pathways predominantly mediated by cytochrome P-450 enzymes. Studies indicate that this compound is metabolized more readily than its cis counterpart. For instance, in mice treated with chlordane, the concentration of this compound in tissues was significantly lower compared to cis-chlordane after repeated dosing, suggesting a higher metabolic rate for this compound .
Key Findings on Metabolism:
- Half-Life : The half-life of this compound varies but is generally shorter than that of its metabolites like oxychlordane. For example, oxychlordane has a half-life exceeding 100 days, while this compound is cleared from the body within 7 days post-exposure .
- Tissue Distribution : Following administration, this compound predominantly accumulates in adipose tissue, liver, and kidneys. In a study involving rats, the highest concentrations were found in fat, followed by liver and kidney tissues .
Tissue | Concentration (µg/g) |
---|---|
Fat | 59.93 |
Liver | 23.27 |
Brain | 22.00 |
Spleen | 19.15 |
Kidney | 14.12 |
Toxicological Effects
This compound has been shown to exert various toxic effects across different biological systems. Research has demonstrated its potential carcinogenicity and endocrine-disrupting properties.
Carcinogenicity
The International Agency for Research on Cancer (IARC) classifies chlordane as possibly carcinogenic to humans based on animal studies indicating liver tumors in mice . The mechanism appears to be nongenotoxic, involving alterations in liver enzyme activities rather than direct DNA damage.
Endocrine Disruption
Studies have highlighted that exposure to this compound can lead to significant reproductive and developmental effects. For instance, female mice exposed during pregnancy exhibited reduced cell-mediated immunity in their offspring .
Case Studies
Several case studies have documented the biological impacts of this compound exposure:
- Long-term Exposure in Dogs : A two-year study on dogs fed varying doses of chlordane showed altered liver enzyme activities and increased liver weight at higher doses .
- Developmental Effects in Mice : Pregnant mice exposed to this compound gave birth to pups with compromised immune systems, indicating potential long-term effects on offspring health .
Environmental Impact
This compound's persistence in the environment raises concerns about bioaccumulation and ecological toxicity. It has been detected in water sources and soil, affecting non-target organisms and potentially entering the food chain.
Properties
CAS No. |
5103-74-2 |
---|---|
Molecular Formula |
C10H6Cl8 |
Molecular Weight |
409.8 g/mol |
IUPAC Name |
(1S,2S,3R,4R,6S,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene |
InChI |
InChI=1S/C10H6Cl8/c11-3-1-2-4(5(3)12)9(16)7(14)6(13)8(2,15)10(9,17)18/h2-5H,1H2/t2-,3+,4-,5-,8-,9-/m0/s1 |
InChI Key |
BIWJNBZANLAXMG-BMNWGQGISA-N |
impurities |
Several new components of technical chlordane were discovered using electron capture, negative ionization gas chromatographic mass spectrometry. These compounds have 10-12 chlorines and are produced by the condensation of three cyclopentadiene molecules. The most abundant compound has a molecular weight of 606 and has the elemental composition C15H6Cl12. This compound and a series of related compounds were also identified as contaminants in human adipose tissue samples. These compounds are approximately 0.01-0.03% of the technical chlordane mixture, and they have average concentrations in human adipose tissue of 0.4-0.7 ng/g of fat. They are more highly retained in human adipose tissue than chlordane-like compounds containing eight or fewer chlorine atoms. |
SMILES |
C1C2C(C(C1Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@H]([C@@H]1Cl)Cl)[C@@]3(C(=C([C@@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
Canonical SMILES |
C1C2C(C(C1Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
boiling_point |
175 °C @ 1 mm Hg at 0.27kPa: 175 °C decomposes Decomposes |
Color/Form |
Viscous, amber-colored liquid Colorless, viscous liquid White crystals |
density |
1.59-1.63 @ 25 °C Relative density (water = 1): 1.59 - 1.63 1.56 (77 °F): 1.6 |
flash_point |
Solution: 225 °F (open cup), 132 °F (closed cup) |
melting_point |
Melting point: 106-107 °C cis-isomer; 104-105 °C trans-isomer 217-228 °F |
Key on ui other cas no. |
5103-74-2 |
physical_description |
White odorless crystals; [Sigma-Aldrich MSDS] |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
solubility |
Miscible with aliphatic and aromatic hydrocarbon solvents, including deodorized kerosene In water, 0.056 mg/L @ 25 °C Solubility in water: none 0.0001% |
Synonyms |
(1R,2R,3aS,4S,7R,7aS)-rel-1,2,4,5,6,7,8,8-Octachloro-2,3,3a,4,7,7a-hexahydro-,4,7-methano-1H-indene; (1α,2β,3aα,4β,7β,7aα)-1,2,4,5,6,7,8,8-Octachloro-2,3,3a,4,7,7a-hexahydro-4,7-methano-1H-indene; 1β,2α,4α,5,6,7α,8,8-Octachloro-3aβ,4,7,7aβ-tetrahydr |
vapor_density |
14: (air= 1 at boiling point of chlordane) 14 |
vapor_pressure |
0.0000503 [mmHg] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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